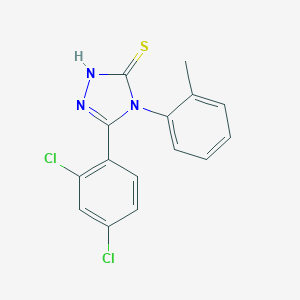

5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of dichlorophenyl and methylphenyl groups attached to the triazole ring, along with a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the attached phenyl groups.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antifungal Activity :

- Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains, showing efficacy comparable to established antifungal agents. Its mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

-

Anticancer Potential :

- Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The specific pathways involved are under investigation but may include modulation of signaling pathways associated with cell survival .

- Antimicrobial Properties :

Agricultural Applications

-

Fungicides :

- The compound's antifungal properties make it a candidate for agricultural fungicides. Studies have demonstrated its effectiveness in controlling plant pathogens that threaten crop yields. Field trials have indicated that formulations containing this compound can reduce disease incidence in various crops .

- Plant Growth Regulators :

Materials Science Applications

- Corrosion Inhibitors :

- Polymer Chemistry :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methyl group on the phenyl ring.

5-(2-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: Has only one chlorine atom on the phenyl ring.

4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the dichlorophenyl group.

Uniqueness

5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both dichlorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the triazole-thiol core provides a distinct set of properties that can be leveraged in various applications.

Actividad Biológica

5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring that possesses significant biological activity. This article aims to explore its pharmacological properties, focusing on its antimicrobial, anticancer, and antifungal activities. The compound's structure contributes to its diverse biological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 311.23 g/mol. The compound features a triazole ring and is characterized by the presence of dichlorophenyl and methylphenyl substituents that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study evaluating various derivatives reported that this compound showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

| Aspergillus niger | 13 |

These results indicate the compound's potential as an antimicrobial agent, particularly against common pathogens responsible for infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited selective cytotoxicity towards melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231). The MTT assay results indicated that the compound significantly inhibited cell proliferation in these lines:

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (IGR39) | 10 |

| Breast Cancer (MDA-MB-231) | 12 |

| Pancreatic Carcinoma (Panc-1) | 15 |

The selectivity towards cancer cells suggests that this compound may serve as a lead for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interfere with cellular processes. The triazole ring is known for its role in inhibiting enzymes involved in fungal cell wall synthesis and has been shown to interact with various targets in cancer cells. This interaction may lead to apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the triazole scaffold. For example:

- Synthesis and Evaluation : A series of triazole derivatives were synthesized to assess their biological activities against various microbial strains. The most active compounds were those with electron-withdrawing groups on the phenyl rings.

- In Vivo Studies : Animal models have been used to further evaluate the efficacy of these compounds in treating infections and tumors. Preliminary results suggest that these compounds can effectively reduce tumor size and bacterial load in treated subjects .

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3S/c1-9-4-2-3-5-13(9)20-14(18-19-15(20)21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIRTXDTOXJSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354140 | |

| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93677-85-1 | |

| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.